molecular formula C32H33N3O5S B11489591 ethyl 1-({3'-[4-(benzyloxy)phenyl]-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl}methyl)piperidine-4-carboxylate

ethyl 1-({3'-[4-(benzyloxy)phenyl]-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl}methyl)piperidine-4-carboxylate

Cat. No.: B11489591
M. Wt: 571.7 g/mol
InChI Key: HHEFZJOCSBEGEF-UHFFFAOYSA-N
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Description

Ethyl 1-({3’-[4-(benzyloxy)phenyl]-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl}methyl)piperidine-4-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-({3’-[4-(benzyloxy)phenyl]-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl}methyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclic Ring Formation: The spirocyclic ring is formed by a cyclization reaction involving the indole derivative and a thiazolidine precursor.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.

    Piperidine Ring Formation: The piperidine ring is synthesized through a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({3’-[4-(benzyloxy)phenyl]-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl}methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or esters to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols replace the benzyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, phenol derivatives

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amines, thiols

    Hydrolysis: Carboxylic acids

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound may exhibit various biological activities, making it a candidate for drug development, particularly in the treatment of cancer, microbial infections, and neurological disorders.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

    Material Science: The unique structural properties of the compound may make it useful in the development of novel materials with specific electronic or optical properties.

    Pharmacology: Research into the pharmacokinetics and pharmacodynamics of this compound can provide insights into its potential therapeutic uses and mechanisms of action.

Mechanism of Action

The mechanism of action of ethyl 1-({3’-[4-(benzyloxy)phenyl]-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl}methyl)piperidine-4-carboxylate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Ethyl 1-({3’-[4-(benzyloxy)phenyl]-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl}methyl)piperidine-4-carboxylate can be compared with other spirocyclic compounds and indole derivatives:

    Spiro[indole-3,2’-thiazolidin] Derivatives: These compounds share the spirocyclic core and may exhibit similar biological activities. the presence of different substituents can significantly alter their properties.

    Indole Derivatives: Indole derivatives are known for their wide range of biological activities. The unique spirocyclic structure of the compound distinguishes it from simpler indole derivatives.

    Piperidine Derivatives: Piperidine derivatives are commonly used in medicinal chemistry. The combination of the piperidine ring with the spirocyclic indole-thiazolidine structure makes this compound unique.

Similar compounds include:

  • Spiro[indole-3,2’-thiazolidin]-1(2H)-ones
  • 4-(Benzyloxy)phenyl derivatives
  • Piperidine-4-carboxylates

This detailed article provides a comprehensive overview of ethyl 1-({3’-[4-(benzyloxy)phenyl]-2,4’-dioxospiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl}methyl)piperidine-4-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C32H33N3O5S

Molecular Weight

571.7 g/mol

IUPAC Name

ethyl 1-[[2',4-dioxo-3-(4-phenylmethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-1'-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C32H33N3O5S/c1-2-39-30(37)24-16-18-33(19-17-24)22-34-28-11-7-6-10-27(28)32(31(34)38)35(29(36)21-41-32)25-12-14-26(15-13-25)40-20-23-8-4-3-5-9-23/h3-15,24H,2,16-22H2,1H3

InChI Key

HHEFZJOCSBEGEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

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